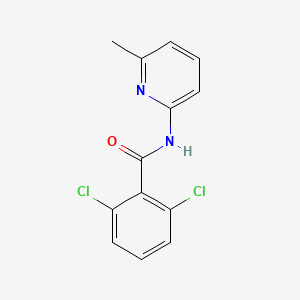![molecular formula C14H19N3O2 B5713760 N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea, also known as NPC-15437, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用机制
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage and cell death in cancer cells. In neurodegenerative disorders, PARP-1 inhibition by this compound leads to the reduction of oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, this compound inhibits PARP-1 activation and reduces the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound induces cell death and inhibits tumor growth by inducing DNA damage and inhibiting DNA repair pathways. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation, which are key contributors to neuronal damage. In inflammation research, this compound reduces the release of pro-inflammatory cytokines and improves tissue damage.
实验室实验的优点和局限性
One of the main advantages of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in lab experiments is its potent inhibition of PARP-1, which makes it a useful tool for studying the role of PARP-1 in various disease processes. However, one limitation is that the compound has low solubility in water, which can make it difficult to use in certain assays.
List of
未来方向
1. Further studies to elucidate the mechanism of action of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea in various disease processes.
2. Development of more potent and selective PARP-1 inhibitors based on the structure of this compound.
3. Clinical trials to evaluate the safety and efficacy of this compound in cancer, neurodegenerative disorders, and inflammation.
4. Investigation of the potential of this compound as a combination therapy with other drugs in cancer treatment.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
6. Investigation of the potential of this compound as a neuroprotective agent in traumatic brain injury and stroke.
7. Studies to evaluate the potential of this compound as an anti-inflammatory agent in sepsis and other inflammatory conditions.
8. Development of new formulations of this compound to improve its solubility and bioavailability.
9. Investigation of the potential of this compound in other disease processes, such as autoimmune disorders and metabolic diseases.
10. Studies to evaluate the potential of this compound as a radioprotective agent in cancer treatment.
合成方法
The synthesis of N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of 2-(1-piperidinylcarbonyl)aniline with N-methylisocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine, in anhydrous acetonitrile. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.
科学研究应用
N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. In inflammation research, this compound has been shown to reduce inflammation and improve tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
属性
IUPAC Name |
1-methyl-3-[2-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-15-14(19)16-12-8-4-3-7-11(12)13(18)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFBBPZZPBKHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)

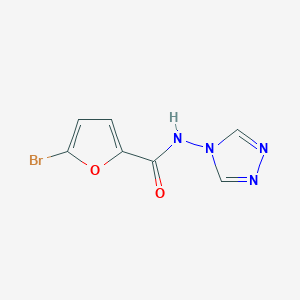
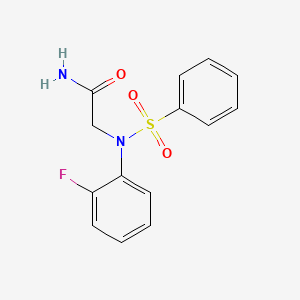
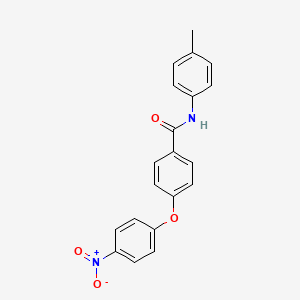

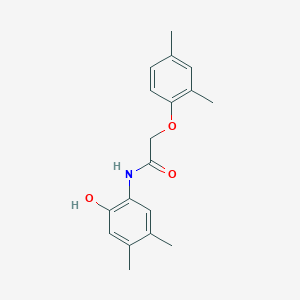
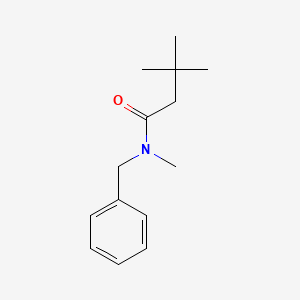
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
